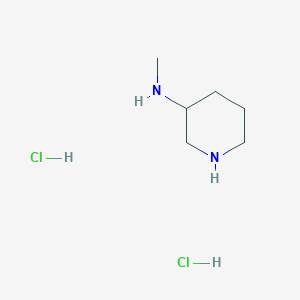

3-Methylaminopiperidine dihydrochloride

Vue d'ensemble

Description

3-Methylaminopiperidine Dihydrochloride is a key intermediate for the antibacterial agent balofloxacin .

Synthesis Analysis

The synthesis process of 3-methylamino-piperidine involves fewer steps and results in high yield . The process includes synthesizing 3-formamido-pyridine, synthesizing 3-methylamino-pyridine, and synthesizing the 3-methylamino-piperidine . It’s also synthesized from nicotinic amide in four steps .Molecular Structure Analysis

The molecular formula of this compound is C6H14Cl2N2 . The molecular weight is 187.11 g/mol .Chemical Reactions Analysis

This compound is a potent inhibitor of norepinephrine transporter (NET) . It’s also a critical material for preparing fluoroquinolone compound class antimicrobial drug Q-35 .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

1. Purity Determination

3-Methylaminopiperidine dihydrochloride's purity has been assessed using a TCL volumetric method. This technique involves pre-separation via thin-layer chromatography followed by nitrogen content measurement in the sample. The method is appreciated for its simplicity, rapidity, and lack of need for costly instruments, making it suitable for industrial analysis (Li Juan, 2010).

2. Synthesis Methods

The compound has been synthesized from nicotinic amide in four steps, including the Hofmann reaction and treatment with LiAlH4, resulting in a high yield of 92%. This process is important for manufacturing Balofloxacin, an antibacterial agent (Liu Lin, 2007). Additionally, an improved method for synthesizing 3-methylaminopiperidine diacetate via 3-step reactions has been developed, optimizing the synthetic process and showing potential for pilot manufacture (Guo Hui-yuan, 2008).

3. Application in Ring Opening Reactions

This compound is involved in the ring opening reactions of 2-methyleneaziridines with acid chlorides and alkyl chloroformates, leading to enamide products. This process is significant for understanding reaction mechanisms and product formation (D. Ennis et al., 2000).

4. Role in Synthesis of Balofloxacin

It is a key intermediate in the synthesis of Balofloxacin, an antibacterial agent. The synthesis process includes various steps like hydrogenation using different catalysts and reaction temperatures, demonstrating the compound's critical role in pharmaceutical synthesis (Yuan Sheng-qun, 2007).

5. As a Useful Intermediate in Synthesis

This compound serves as a useful intermediate in the synthesis of polysubstituted acridines, highlighting its versatility and importance in creating complex chemical structures (F. Charmantray et al., 2001).

6. Synthesis of Herbicidal Compounds

It is utilized in synthesizing 2-cyano-3-methylthio-3-substituted methylaminoacrylates, showing its application in developing herbicides with varying activity based on structural modifications (Ying Gao et al., 2006).

7. Asymmetric Hydrogenation in Pharmaceutical Synthesis

It's used in the asymmetric hydrogenation of enamides, leading to 3-aminopiperidine derivatives. This showcases its role in synthesizing biologically active compounds and pharmaceutical drugs (Titouan Royal et al., 2016).

Safety and Hazards

3-Methylaminopiperidine Dihydrochloride can cause skin irritation and serious eye irritation . In case of skin contact, it’s advised to wash off immediately with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical advice .

Mécanisme D'action

Target of Action

3-Methylaminopiperidine dihydrochloride, also known as N-methylpiperidin-3-amine dihydrochloride, is a key intermediate for the antibacterial agent balofloxacin . .

Biochemical Pathways

As an intermediate in the synthesis of balofloxacin, it may play a role in the inhibition of bacterial DNA gyrase or topoisomerase IV, which are the primary targets of fluoroquinolone antibiotics .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

As an intermediate in the synthesis of balofloxacin, it contributes to the formation of the final active compound, which has potent antibacterial activity .

Action Environment

It is known that the compound is stable under dry conditions and at room temperature .

Propriétés

IUPAC Name |

N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIRMPBAHTVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647441 | |

| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-77-3 | |

| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)piperidine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

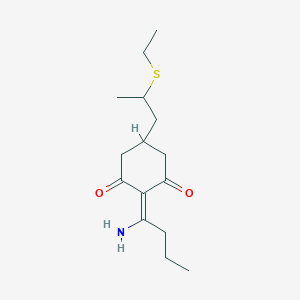

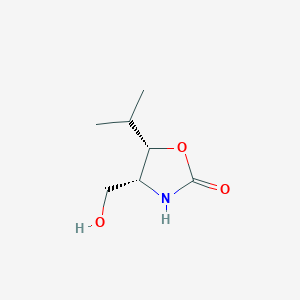

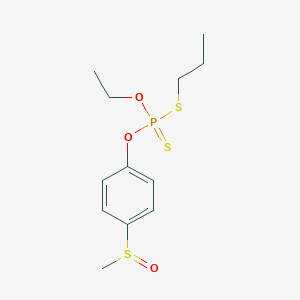

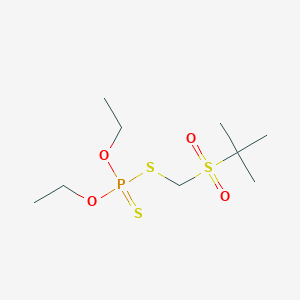

Feasible Synthetic Routes

Q1: What is the significance of 3-Methylaminopiperidine dihydrochloride in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in synthesizing balofloxacin [, , ]. Balofloxacin is a fluoroquinolone antibiotic, a class of drugs known for their broad-spectrum antibacterial activity.

Q2: What are the different synthesis routes for this compound?

A2: The provided research outlines two primary synthetic approaches:

Q3: How is the structure of this compound confirmed?

A3: Researchers utilize spectroscopic techniques, particularly 1H NMR (Proton Nuclear Magnetic Resonance), to confirm the structure of this compound and its intermediates at each synthesis step []. This technique provides detailed information about the hydrogen atoms within the molecule, allowing for structural elucidation. Additionally, High-Performance Liquid Chromatography (HPLC) analysis ensures the purity of the final product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)